Dehydro Olmesartan-2-trityl Medoxomil
Overview
Description
Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. It is a key intermediate in the synthesis of Olmesartan Medoxomil and plays a crucial role in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Olmesartan-2-trityl Medoxomil typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of Olmesartan acid with trityl chloride in the presence of a base to form the trityl-protected intermediate. This intermediate is then subjected to further reactions to introduce the medoxomil group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like thin film drying and crystallization are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dehydro Olmesartan-2-trityl Medoxomil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trityl chloride, bases like sodium hydroxide, and solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are further processed to obtain the final compound, this compound .
Scientific Research Applications
Dehydro Olmesartan-2-trityl Medoxomil has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of Olmesartan Medoxomil and other related compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hypertension and related cardiovascular conditions.
Industry: It is used in the pharmaceutical industry for the production of antihypertensive drugs
Mechanism of Action
Dehydro Olmesartan-2-trityl Medoxomil exerts its effects by blocking the angiotensin II receptor, thereby preventing the binding of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The compound interacts with the AT1 and AT2 receptors, with a higher affinity for the AT1 receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other angiotensin II receptor antagonists such as:
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Uniqueness
Dehydro Olmesartan-2-trityl Medoxomil is unique due to its specific molecular structure, which includes the trityl and medoxomil groups. This structure provides it with distinct physicochemical properties and biological activities compared to other angiotensin II receptor antagonists .
Biological Activity
Dehydro Olmesartan-2-trityl Medoxomil is a derivative of Olmesartan Medoxomil, a well-known angiotensin II receptor antagonist primarily utilized in the treatment of hypertension. This compound is distinguished by its unique molecular structure, which includes a trityl group, enhancing its lipophilicity and potentially influencing its pharmacokinetic properties.
This compound functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, leading to vasodilation, decreased secretion of aldosterone, and ultimately a reduction in blood pressure. The compound exhibits a higher affinity for the AT1 receptor compared to the AT2 receptor, similar to other angiotensin II receptor antagonists .
Pharmacological Effects
The primary biological activity of this compound relates to its antihypertensive effects. Studies indicate that it effectively reduces both systolic and diastolic blood pressure in hypertensive patients. For instance, clinical trials have shown that doses of olmesartan medoxomil lead to significant reductions in mean 24-hour blood pressure measurements .
Comparative Efficacy
In comparison with other angiotensin II receptor blockers (ARBs), this compound demonstrates unique pharmacodynamic properties due to its structural modifications. The presence of the trityl group enhances its binding affinity and may contribute to improved therapeutic outcomes in managing hypertension .
Clinical Trials
A randomized, double-blind, placebo-controlled study evaluated the efficacy of olmesartan medoxomil in patients with moderate to severe essential hypertension. Results indicated that treatment with olmesartan significantly reduced mean 24-hour diastolic blood pressure by up to 12.2 mm Hg compared to placebo .
Dosage (mg) | DBP Reduction (mm Hg) | SBP Reduction (mm Hg) |
---|---|---|
5 | 9.6 | 14.5 |
20 | 12.2 | 16.5 |
80 | 10.6 | 15.4 |
This table summarizes the placebo-corrected reductions in blood pressure achieved with various dosages of olmesartan medoxomil.
Mechanistic Insights
In vitro studies have demonstrated that compounds similar to this compound can modulate cellular responses to oxidative stress. For example, research indicated that ARBs could enhance cellular tolerance to copper-induced cytotoxicity, suggesting potential protective roles against oxidative damage .
Safety Profile
The safety profile of this compound aligns closely with that of other ARBs, with common adverse effects including dizziness, gastrointestinal disturbances, and potential renal implications. Serious side effects such as angioedema have also been reported but are relatively rare .
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-52-54(51-45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRGMKGGRYFIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.